molecular formula C22H14ClN3O B444693 (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE

Cat. No.: B444693
M. Wt: 371.8g/mol
InChI Key: FNQIZGMGBKJZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety linked to a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE typically involves the condensation of 2-chloroaniline with a suitable benzimidazole derivative under controlled conditions. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially disrupting normal cellular processes. The chromene structure may also contribute to the compound’s biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE is unique due to its combined benzimidazole and chromene structures, which may confer a dual mode of action, enhancing its potential therapeutic and industrial applications.

Properties

Molecular Formula

C22H14ClN3O

Molecular Weight

371.8g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(2-chlorophenyl)chromen-2-imine

InChI

InChI=1S/C22H14ClN3O/c23-16-8-2-3-9-17(16)26-22-15(13-14-7-1-6-12-20(14)27-22)21-24-18-10-4-5-11-19(18)25-21/h1-13H,(H,24,25)

InChI Key

FNQIZGMGBKJZHR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3Cl)O2)C4=NC5=CC=CC=C5N4

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3Cl)O2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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